REACTION_SMILES
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[C:19]([O:20][CH:22]=[O:23])(=[O:21])[CH3:24].[CH3:29][C:30](=[O:31])[Cl:32].[CH:25]([O-:26])=[O:27].[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][N:9]([C:11](=[O:12])[NH2:13])[CH2:10]2)[cH:14][cH:15][cH:16]1)([F:17])[F:18].[Na+:28]>>[F:1][C:2]([c:3]1[cH:4][c:5]([O:6][CH:7]2[CH2:8][N:9]([C:11](=[O:12])[NH:13][CH:19]=[O:21])[CH2:10]2)[cH:14][cH:15][cH:16]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)N1CC(Oc2cccc(C(F)(F)F)c2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=CNC(=O)N1CC(Oc2cccc(C(F)(F)F)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |